molecular formula C12H22N2O3 B1413651 tert-Butyl 3-([(2-hydroxyethyl)amino]methyl)-2,5-dihydro-1h-pyrrole-1-carboxylate CAS No. 2168626-28-4

tert-Butyl 3-([(2-hydroxyethyl)amino]methyl)-2,5-dihydro-1h-pyrrole-1-carboxylate

Cat. No.: B1413651
CAS No.: 2168626-28-4
M. Wt: 242.31 g/mol
InChI Key: VCBRZZNUMKYAFJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-([(2-hydroxyethyl)amino]methyl)-2,5-dihydro-1h-pyrrole-1-carboxylate: is a synthetic organic compound that features a pyrrole ring substituted with a tert-butyl ester group and a 2-hydroxyethylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrole, tert-butyl bromoacetate, and 2-aminoethanol.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrrole ring or the ester group, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Products include aldehydes, carboxylic acids, and ketones.

    Reduction: Products include alcohols, amines, and reduced pyrrole derivatives.

    Substitution: Products vary widely depending on the substituent introduced, ranging from alkylated to acylated derivatives.

Properties

IUPAC Name

tert-butyl 3-[(2-hydroxyethylamino)methyl]-2,5-dihydropyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-4-10(9-14)8-13-5-7-15/h4,13,15H,5-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBRZZNUMKYAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=C(C1)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-([(2-hydroxyethyl)amino]methyl)-2,5-dihydro-1h-pyrrole-1-carboxylate

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